molecular formula C19H20F3N3O3 B2820244 3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 153168-30-0

3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2820244
CAS No.: 153168-30-0
M. Wt: 395.382
InChI Key: PBMPIGNEBFRWDQ-UHFFFAOYSA-N
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Description

The compound 3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative with a trifluoromethyl group at position 5 and a substituted phenyl group at position 3. The phenyl ring is functionalized with 3,5-dimethyl substituents and a propoxy linker connected to a 3-ethyl-1,2-oxazole moiety. Its molecular formula is C₁₉H₂₁F₃N₃O₃, with a molecular weight of 420.39 g/mol (estimated from structural analogs in ).

1,2,4-Oxadiazoles are heterocyclic compounds known for their pharmacological versatility, including antiviral, antibacterial, and anticancer activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxazole and propoxy groups may contribute to target binding and solubility .

Properties

IUPAC Name

3-[4-[3-(3-ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-4-14-10-15(27-24-14)6-5-7-26-16-11(2)8-13(9-12(16)3)17-23-18(28-25-17)19(20,21)22/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMPIGNEBFRWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CCCOC2=C(C=C(C=C2C)C3=NOC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on existing literature.

Key Features:

  • Oxadiazole Moiety : The oxadiazole ring contributes to the compound's biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Propoxy and Ethyl Substituents : May influence receptor interactions.

Anticancer Properties

Recent studies have identified compounds with similar structures exhibiting significant anticancer activity. For instance, a study published in ResearchGate highlighted the efficacy of oxadiazole derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

Compounds with oxazole and oxadiazole moieties have shown potential anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. The modulation of NF-kB signaling pathways has been implicated in these effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) can lead to downstream signaling that affects cell survival and proliferation.
  • Oxidative Stress Reduction : Compounds in this class may enhance antioxidant defenses or directly scavenge free radicals.

Case Studies

  • Study on Anticancer Activity : A study screened a library of compounds including oxadiazoles on multicellular spheroids to evaluate their anticancer potential. The results indicated that certain derivatives significantly inhibited tumor growth and induced apoptosis in cancer cells .
  • Inflammation Model : In an experimental model of inflammation, a structural analogue demonstrated a reduction in inflammatory markers, suggesting that modifications to the oxadiazole structure can enhance anti-inflammatory properties .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanismReference
Oxadiazole AAnticancerInduces apoptosis
Oxadiazole BAnti-inflammatoryInhibits NF-kB
Target CompoundAnticancer/Anti-inflammatoryModulates GPCR signaling

Table 2: Summary of Research Findings

Study FocusFindingsImplications
Anticancer ScreeningSignificant growth inhibition in cancer cellsPotential for drug development
Inflammation ModelReduced cytokine levelsTherapeutic target for inflammation

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities that can be leveraged for therapeutic purposes:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with oxadiazole moieties can exhibit antimicrobial properties. The presence of the oxazole and trifluoromethyl groups may enhance the efficacy against certain bacterial strains.
  • Anticancer Potential : The structural configuration of 1,2,4-oxadiazoles has been linked to anticancer activities. Compounds similar to this one have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Some derivatives of oxadiazoles have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Drug Development

The compound's unique structure makes it a candidate for drug development targeting various diseases:

  • HIV Treatment : Given the structural similarities to known antiviral agents, research into its efficacy against HIV could be warranted.
  • Antibiotic Development : The potential antimicrobial properties suggest that this compound could be developed into a novel antibiotic.

Case Studies

Several studies have explored the applications of similar compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell lines, indicating a pathway for developing targeted cancer therapies.
  • Another research effort focused on the synthesis of novel antimicrobial agents based on oxadiazole frameworks, demonstrating their potential against resistant bacterial strains.

Applications in Materials Science

The incorporation of trifluoromethyl groups is known to enhance the thermal stability and solubility of materials. This compound could find applications in:

  • Polymer Chemistry : As an additive to improve the properties of polymers.
  • Coatings and Adhesives : Due to its chemical stability and resistance to degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Pleconaril

Pleconaril (3-[3,5-dimethyl-4-[[3-(3-methyl-1,2-oxazol-5-yl)propyl]oxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole) shares nearly identical core features with the target compound but differs in the oxazole substituent (3-methyl vs. 3-ethyl) . This minor structural variation impacts physicochemical properties:

  • Metabolic Stability : Ethyl substituents may slow oxidative metabolism compared to methyl groups, prolonging half-life .

Pharmacological Activity: Pleconaril inhibits viral replication by binding to a hydrophobic pocket in the picornavirus capsid, preventing viral uncoating and genome release . Clinical studies demonstrate efficacy against enteroviruses (EC₅₀: 10–50 nM) and coxsackievirus B3 (IC₅₀: 0.02–0.1 μM) . The target compound’s ethyl substitution could modulate binding affinity or resistance profiles, though experimental data are pending.

Other 1,2,4-Oxadiazole Derivatives

Compounds with modified substituents on the oxadiazole or phenyl rings exhibit diverse activities:

  • Anticancer analogs : Derivatives with 3,4,5-trimethoxyphenyl groups show microtubule inhibition (IC₅₀: 1–5 μM) .
  • Antibacterial analogs : Thioether-linked triazoles exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

Comparative Data Table

Property Target Compound Pleconaril Anticancer Analog ()
Molecular Formula C₁₉H₂₁F₃N₃O₃ C₁₈H₁₉F₃N₃O₃ C₂₀H₂₂N₄O₃S
Core Structure 1,2,4-Oxadiazole with trifluoromethyl 1,2,4-Oxadiazole with trifluoromethyl 1,2,4-Triazole with trimethoxyphenyl
Key Substituent 3-Ethyl-oxazole 3-Methyl-oxazole 3,4,5-Trimethoxyphenyl
Reported Activity Theoretical antiviral (based on analogs) Antiviral (IC₅₀: 0.02–0.1 μM) Anticancer (IC₅₀: 1–5 μM)
Mechanism Capsid-binding (inferred) Capsid-binding Microtubule disruption

Research Implications

The target compound’s ethyl substitution may address pleconaril’s limitations, such as viral resistance or pharmacokinetic variability . Further studies should prioritize:

  • Binding affinity assays (e.g., surface plasmon resonance) to compare capsid interactions.
  • In vitro antiviral screens against enterovirus and coxsackievirus strains.
  • ADMET profiling to evaluate solubility, metabolic stability, and toxicity.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Methodological Answer:
The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization reactions for oxadiazole formation, using amidoxime precursors activated by reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
  • Ether linkage formation : Coupling the oxazole moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or DCM) and bases like NaH to deprotonate hydroxyl groups .
  • Purification : Recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) to achieve >95% purity.
  • Yield optimization : Adjusting reaction time (e.g., 12–24 hours for cyclization) and stoichiometric ratios (1:1.2 for amidoxime:acylating agent) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:

  • NMR spectroscopy :
    • ¹H/¹³C-NMR to verify substituent positions (e.g., trifluoromethyl at C5, ethyl group on oxazole) .
    • 19F-NMR to confirm trifluoromethyl integration .
  • Mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • HPLC-PDA for purity assessment (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:
Initial activity profiling should target:

  • Antifungal activity : Broth microdilution assays against Candida albicans and Aspergillus fumigatus, with fluconazole as a positive control .
  • Enzyme inhibition : Testing against cytochrome P450 enzymes (e.g., 14-α-demethylase) via UV-Vis spectroscopy, monitoring lanosterol-to-ergosterol conversion .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced: How can SAR studies elucidate the role of the trifluoromethyl group in bioactivity?

Methodological Answer:

  • Analog synthesis : Replace the trifluoromethyl group with -CF₃, -CH₃, or -Cl to compare activity .
  • Physicochemical profiling : Measure logP (lipophilicity) and polar surface area (PSA) to correlate substituent effects with membrane permeability .
  • Biological testing : Compare IC₅₀ values of analogs in enzyme inhibition and cellular assays. For example, -CF₃ may enhance target binding via hydrophobic interactions .
  • Crystallography : Co-crystallize analogs with target enzymes (e.g., 14-α-demethylase) to visualize binding modes .

Advanced: How can contradictory synthetic yields reported in literature be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Reagent quality : Use anhydrous solvents and freshly distilled POCl₃ to avoid side reactions .
  • Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust reaction time/temperature .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

Advanced: How can molecular docking predictions for this compound be validated experimentally?

Methodological Answer:

  • Target selection : Use enzymes with known crystal structures (e.g., PDB: 3LD6 for 14-α-demethylase) .
  • Docking protocols : AutoDock Vina or Schrödinger Glide with flexible ligand sampling and MM-GBSA scoring .
  • Experimental validation :
    • Enzyme inhibition assays to measure Ki values.
    • Site-directed mutagenesis of predicted binding residues (e.g., Phe228 in 3LD6) to test docking accuracy .
    • SPR (Surface Plasmon Resonance) to determine binding kinetics (ka/kd) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported POCl₃) to reduce waste .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Purification : Switch from column chromatography to fractional crystallization for cost efficiency .

Advanced: How can metabolic stability of this compound be assessed in early-stage research?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Metabolite identification : Use high-resolution LC-QTOF to detect phase I/II metabolites .

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